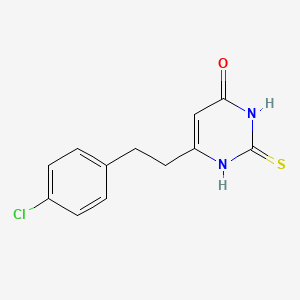6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS No.: 2097979-45-6
Cat. No.: VC3146182
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097979-45-6 |
|---|---|
| Molecular Formula | C12H11ClN2OS |
| Molecular Weight | 266.75 g/mol |
| IUPAC Name | 6-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
| Standard InChI | InChI=1S/C12H11ClN2OS/c13-9-4-1-8(2-5-9)3-6-10-7-11(16)15-12(17)14-10/h1-2,4-5,7H,3,6H2,(H2,14,15,16,17) |
| Standard InChI Key | WNOBLNGGJAPVNQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCC2=CC(=O)NC(=S)N2)Cl |
| Canonical SMILES | C1=CC(=CC=C1CCC2=CC(=O)NC(=S)N2)Cl |
Introduction
Chemical Identity and Properties
6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is precisely identified by its molecular structure, formula, and registry information. The compound belongs to the class of dihydropyrimidinones with a thioxo modification, combining the structural features of pyrimidinones and thioamides. Its specific chemical parameters are essential for proper identification and characterization in research contexts.
Basic Chemical Information
The compound is registered in chemical databases with the following parameters:
| Property | Value |
|---|---|
| Common Name | 6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
| CAS Number | 2097979-45-6 |
| Molecular Formula | C₁₂H₁₁ClN₂OS |
| Molecular Weight | 266.75 g/mol |
Structural Features
The structure of 6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one comprises several key elements that define its chemical behavior:
-
A dihydropyrimidin-4(1H)-one ring as the core structure
-
A thioxo (C=S) group at position 2, replacing the typical carbonyl oxygen
-
A 4-chlorophenethyl substituent at position 6
-
An NH group at positions 1 and 3, capable of hydrogen bonding
These structural characteristics are significant because they determine the compound's interactions with biological targets and influence its physicochemical properties including solubility, lipophilicity, and metabolic stability.
Related Compounds and Structural Analogues
6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one shares structural similarities with several classes of compounds that have demonstrated biological activities. Understanding these relationships helps position this compound within the broader context of medicinal chemistry.
Structural Similarities to Known Bioactive Compounds
Several compounds with similar structural features have been investigated for their biological activities:
The compound N-(4-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide shares the 4-chlorophenethyl group and contains a thioxo group in its structure, suggesting potential functional similarities despite differences in the core ring system.
Structure-Activity Relationships
Based on studies of related compounds, several structural features of 6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may contribute to its potential biological activities:
-
The thioxo group at position 2 may enhance binding to specific protein targets through hydrogen bonding and hydrophobic interactions
-
The 4-chlorophenethyl substituent likely increases lipophilicity and may facilitate interactions with hydrophobic binding pockets of target proteins
-
The dihydropyrimidinone core provides a scaffold that can orient functional groups for optimal interaction with biological targets
Research on similar compounds suggests that modifications to these key structural features can significantly impact biological activity and pharmacokinetic properties.
| Reaction Type | Typical Conditions | Potential Application |
|---|---|---|
| Nucleophilic substitution | Base (e.g., triethylamine), elevated temperature, polar aprotic solvent | Introduction of the 4-chlorophenethyl group |
| Thionation | Thionating agents (e.g., Lawesson's reagent, P₂S₅) | Conversion of carbonyl to thioxo group |
| Condensation reactions | Acid or base catalysis, reflux conditions | Formation of the pyrimidinone core |
These synthetic considerations would be critical for developing an efficient synthesis of 6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one for research purposes.
Research Applications and Future Directions
Based on its structural features and potential biological activities, 6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may have several applications in research and drug discovery.
Medicinal Chemistry Applications
This compound could serve as:
-
A lead compound for the development of enzyme inhibitors, particularly those targeting proteases or oxidases
-
A structural scaffold for medicinal chemistry efforts aimed at developing compounds with improved potency, selectivity, or pharmacokinetic properties
-
A chemical probe for investigating biological pathways involving enzyme targets that interact with thioxo-containing heterocycles
The development of structure-activity relationships through systematic modification of the compound's structure could yield valuable insights for drug design.
Comparative Evaluation with Known Inhibitors
Comparing 6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with established inhibitors may provide insights into its potential applications:
Such comparisons could guide experimental design for evaluating the biological activity of 6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and establishing its potential utility in specific research contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume